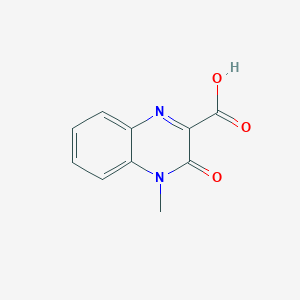

4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3-oxoquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-12-7-5-3-2-4-6(7)11-8(9(12)13)10(14)15/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METOOALWGDACGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512555 | |

| Record name | 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18559-42-7 | |

| Record name | 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key heterocyclic scaffold in medicinal chemistry. Quinoxaline derivatives are of significant interest due to their diverse pharmacological activities.[1][2] This document details a robust and widely adopted two-step synthesis, beginning with the cyclocondensation of N-methyl-o-phenylenediamine and diethyl oxalate to form an ester intermediate, followed by its saponification to yield the target carboxylic acid. The guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and the scientific rationale behind the experimental choices.

Introduction and Strategic Overview

Quinoxaline-2(1H)-ones are a privileged class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, including potent inhibitors of various enzymes and receptor antagonists.[3] The title compound, this compound (CAS No: 18559-42-7), serves as a crucial building block for the development of more complex pharmaceutical agents.[4][5][6][7][8]

The most efficient and classical approach to the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9][10][11] Our synthetic strategy leverages this principle, employing a two-step sequence that is both high-yielding and readily scalable.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule logically disconnects the carboxylic acid to its corresponding ethyl ester, which is then disassembled at the pyrazine ring to reveal the primary starting materials: an ortho-diamine and a derivative of oxalic acid.

Caption: Retrosynthetic pathway for the target compound.

Synthesis Pathway and Experimental Protocols

The overall synthesis proceeds in two distinct experimental stages, as illustrated in the workflow diagram below.

Caption: Overall experimental workflow for the synthesis.

Part A: Synthesis of Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

Principle and Rationale: This step involves the cyclocondensation reaction between N-methyl-o-phenylenediamine and diethyl oxalate.[12] The reaction proceeds via nucleophilic attack of the more nucleophilic secondary amine of the diamine onto one of the ester carbonyls of diethyl oxalate, followed by an intramolecular cyclization and dehydration to form the stable quinoxalinone ring. Ethanol is an excellent solvent choice as it is a reactant byproduct (in trace amounts from potential side reactions) and effectively solubilizes the starting materials. Refluxing provides the necessary activation energy to drive the reaction to completion.

Detailed Experimental Protocol:

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methyl-o-phenylenediamine (e.g., 10.0 g, 81.8 mmol).

-

Solvent and Reagent Addition: Add absolute ethanol (100 mL) to the flask and stir until the diamine is fully dissolved. To this solution, add diethyl oxalate (e.g., 13.2 g, 90.0 mmol, 1.1 eq) dropwise over 10 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath for 1 hour. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

-

Drying: Dry the resulting solid under vacuum at 50 °C to yield the pure ethyl ester intermediate as a crystalline solid.

Part B: Hydrolysis to this compound

Principle and Rationale: This step is a standard saponification (base-catalyzed hydrolysis) of an ester. The ethyl ester intermediate is treated with an aqueous solution of a strong base, such as sodium hydroxide. The hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product, which is typically insoluble in the acidic aqueous medium and precipitates out.

Detailed Experimental Protocol:

-

Reagent Setup: In a 250 mL round-bottom flask, suspend the Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (e.g., 10.0 g, 43.0 mmol) obtained from Part A in a 1 M aqueous solution of sodium hydroxide (100 mL).

-

Reaction: Heat the mixture to 80-90 °C with stirring. The suspension should dissolve as the reaction proceeds, forming the soluble sodium carboxylate salt. Maintain heating for 2-3 hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Acidification: While stirring vigorously, slowly add a 2 M hydrochloric acid solution dropwise. The product will begin to precipitate. Continue adding acid until the pH of the solution is approximately 2-3.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.

-

Drying: Dry the final product under vacuum at 60-70 °C to yield this compound as a pure solid.

Mechanistic Insights

The core of this synthesis, the cyclocondensation reaction, is a well-established process. The mechanism involves several key steps, beginning with the formation of an amide intermediate followed by cyclization.

Caption: Key steps in the cyclocondensation mechanism.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the described two-step synthesis. Yields are representative and may vary based on experimental conditions and scale.

| Step | Reactants | Solvent(s) | Key Reagents | Temp. | Time (h) | Typical Yield (%) |

| A | N-Methyl-o-phenylenediamine, Diethyl Oxalate | Ethanol | None | Reflux | 4 - 6 | 85 - 95 |

| B | Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | Water | NaOH, HCl | 90 °C | 2 - 3 | 90 - 98 |

Conclusion

The synthesis pathway detailed in this guide represents a reliable, efficient, and well-documented method for producing this compound. The procedure relies on fundamental organic reactions, readily available starting materials, and straightforward purification techniques, making it highly suitable for both academic research and industrial drug development applications. The resulting product is a valuable synthon for creating a diverse library of quinoxaline-based compounds with potential therapeutic applications.[4][8]

References

- An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. (n.d.). PubMed.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal.

- Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry.

- Abdel-Wahab, B. F., Abdel-Gawad, H., El-Sayed, A. S., & Abdel-Latif, E. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26035-26053.

- Li, Y., Feng, Y., & Li, Y. (2016). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters, 18(5), 1052-1055.

- Avula, B., Reddivari, C. K. R., Muchumarri, R. M. R., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 42(5), 2097-2119.

- Transformation of quinoxaline-2-carboxilic acid 1,4-dioxide into amides using DPPA. (n.d.). Dimensions.

- Scheme 1: The synthesis of quinoxaline and phenazine derivatives by the use of PbCl2. (n.d.). ResearchGate.

- Upadhyay, A., & Kumar, A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4976.

- Kandeel, M. M., Kamal, A. M., El-Moghayar, M. R. H., & Elgemeie, G. E. H. (2006). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Journal of the Chinese Chemical Society, 53(2), 363-370.

- Avula, B., Reddivari, C. K. R., Muchumarri, R. M. R., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 42(5), 2097-2119.

- N,n-dimethyl-p-phenylenediamine, oxalate. (n.d.). NIST WebBook.

- Kandeel, M. M., Aly, F. M., El-Moghayar, M. R. H., & Elgemeie, G. E. H. (1998). Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-d]pyrimidines and pyrrolo [3,4-b]quinoxalines. Journal of Chemical Research, 1998(1), 26-27.

- Abdel-Wahab, B. F., Abdel-Gawad, H., El-Sayed, A. S., & Abdel-Latif, E. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26035-26053.

- N,N-Diethyl-p-phenylenediamine Oxalate, 96%; 10 g. (n.d.). Cole-Parmer.

- Kumar, R., Chaudhary, P., Nimesh, S., & Chandra, R. (2021). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Molecular Diversity, 25(1), 245-251.

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. mtieat.org [mtieat.org]

- 3. An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. matrixscientific.com [matrixscientific.com]

- 6. 4-METHYL-3-OXO-3,4-DIHYDRO-2-QUINOXALINECARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid (CAS: 18559-42-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Quinoxaline derivatives have garnered considerable attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document serves as a core resource for researchers, offering in-depth information on the synthesis, physicochemical properties, potential mechanisms of action, and detailed experimental protocols for the evaluation of this compound. The guide is structured to facilitate a deep understanding of the molecule's scientific context and to provide practical, field-proven methodologies for its study.

Introduction: The Quinoxaline Scaffold in Drug Discovery

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry due to its presence in various biologically active compounds.[3] Its derivatives are known to exhibit a wide spectrum of therapeutic effects, including but not limited to, anticancer, anti-inflammatory, and antimycobacterial activities. This compound (CAS: 18559-42-7) represents a key intermediate and a potential pharmacophore for the development of novel therapeutics.[4] Its structural features, including the carboxylic acid moiety and the N-methylated lactam, offer multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide will delve into the essential technical aspects of this molecule, providing a robust foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 18559-42-7 | [5][6] |

| Molecular Formula | C₁₀H₈N₂O₃ | [5][7] |

| Molecular Weight | 204.18 g/mol | [7] |

| IUPAC Name | 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | [8] |

| Appearance | Solid (predicted) | [9] |

| Purity | Typically ≥95% for research chemicals | [9] |

| InChI Key | METOOALWGDACGI-UHFFFAOYSA-N | [7][9] |

Synthesis of this compound

The synthesis of quinoxaline-2-carboxylic acid derivatives is most commonly achieved through the condensation of an o-phenylenediamine with an α-ketoester.[10] For the target molecule, N-methyl-o-phenylenediamine and a suitable α-ketoester, such as diethyl oxalate, would be the logical starting materials.

Proposed Synthetic Pathway

The following represents a plausible and established synthetic route.

Caption: Proposed synthesis of the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 4-methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylate

-

To a round-bottom flask equipped with a reflux condenser, add N-methyl-o-phenylenediamine (1 equivalent) and absolute ethanol.

-

Stir the mixture until the diamine is fully dissolved.

-

Add diethyl oxalate (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the collected solid with cold ethanol and dry under vacuum to yield the ethyl ester intermediate.

Step 2: Hydrolysis to this compound

-

Suspend the ethyl ester intermediate in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the suspension.

-

Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the solution to pH 2-3 with dilute hydrochloric acid.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Spectroscopic Characterization (Representative Data)

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.5-12.5 (br s, 1H, COOH), 7.8-7.3 (m, 4H, Ar-H), 3.6 (s, 3H, N-CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (COOH), 154.8 (C=O), 142.1, 134.5, 133.8, 130.5, 125.4, 124.1, 115.6 (Ar-C and C=N), 29.8 (N-CH₃).

-

IR (KBr, cm⁻¹): 3400-2500 (br, O-H stretch of carboxylic acid), 1720 (C=O stretch, carboxylic acid), 1680 (C=O stretch, lactam), 1610, 1580 (C=C and C=N stretches).

-

Mass Spectrometry (ESI-MS): m/z 205.06 [M+H]⁺, 203.05 [M-H]⁻.

Potential Biological Activities and Mechanisms of Action

The quinoxaline scaffold is a versatile pharmacophore with a broad range of biological activities. Based on existing literature for related compounds, this compound and its derivatives are promising candidates for investigation in several therapeutic areas.

Anticancer Activity

Quinoxaline derivatives have been reported as potent anticancer agents, often acting as inhibitors of key signaling pathways involved in cancer progression.[11]

Hypothesized Mechanism of Action: Kinase Inhibition

Many quinoxaline-based anticancer agents function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competing with ATP for the binding site on the kinase domain, these compounds can block downstream signaling pathways responsible for cell proliferation, survival, and metastasis.

Caption: Hypothesized kinase inhibition pathway.

Anti-inflammatory Activity

Certain quinoxaline derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[2]

Hypothesized Mechanism of Action: COX Inhibition

COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes, particularly the inducible COX-2 isoform, can lead to a reduction in inflammation and pain.

Caption: Hypothesized COX inhibition pathway.

Antimycobacterial Activity

Recent studies have highlighted the potential of quinoxaline-2-carboxylic acid derivatives as antimycobacterial agents, including activity against Mycobacterium tuberculosis.[13][14]

Hypothesized Mechanism of Action: DNA Damage

Some quinoxaline derivatives, particularly 1,4-dioxides, are thought to act as DNA-damaging agents. This mechanism likely involves bioreduction of the N-oxide moieties to generate reactive radical species that can induce DNA strand breaks, leading to bacterial cell death.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the preliminary biological evaluation of this compound and its derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7][15][16]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[13]

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the compound dilutions or vehicle control (medium with the same percentage of DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[13]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mtieat.org [mtieat.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. inotiv.com [inotiv.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 11. rsc.org [rsc.org]

- 12. Secure Verification [cherry.chem.bg.ac.rs]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 3.7. Anti-Mycobacterial Activity Assay [bio-protocol.org]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. atcc.org [atcc.org]

An In-Depth Technical Guide to the Molecular Structure of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into the causality behind experimental choices and provides field-proven insights for professionals in drug development.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry.[1][2] The fusion of a benzene ring with a pyrazine ring forms the core quinoxaline structure, which serves as a versatile scaffold for the development of therapeutic agents with a wide spectrum of biological activities.[1][2] These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound this compound (CAS Number: 18559-42-7) belongs to this important class of molecules and is a key intermediate in the synthesis of more complex pharmaceutical agents.[3][4][5][6] Its molecular formula is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol .[5]

Elucidation of the Molecular Structure

The definitive structure of this compound is established through a combination of spectroscopic techniques and would be ultimately confirmed by single-crystal X-ray diffraction.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Spectroscopic Characterization (Hypothetical Data)

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~13.0-14.0 (br s, 1H, COOH), ~7.8-8.2 (m, 4H, Ar-H), ~3.6 (s, 3H, N-CH₃) |

| ¹³C NMR | δ (ppm): ~170 (C=O, acid), ~160 (C=O, amide), ~140-120 (aromatic C), ~30 (N-CH₃) |

| IR (cm⁻¹) | ~3300-2500 (br, O-H), ~1710 (s, C=O acid), ~1680 (s, C=O amide), ~1600, 1480 (C=C aromatic) |

| Mass Spec (EI) | m/z (%): 204 (M+), 159 ([M-COOH]+), 131 ([M-COOH-CO]+) |

Expert Insights into Spectral Interpretation:

-

¹H NMR: The broad singlet for the carboxylic acid proton is a key identifier, though its observation can be solvent-dependent. The aromatic protons would likely appear as a complex multiplet due to their coupling. The sharp singlet for the N-methyl group would be distinct.

-

¹³C NMR: The presence of two carbonyl carbons (acid and amide) at distinct chemical shifts is a crucial feature. The number of aromatic carbon signals would confirm the substitution pattern of the benzene ring.

-

Infrared (IR) Spectroscopy: The very broad O-H stretch of the carboxylic acid is a hallmark feature, often spanning a wide range of the spectrum.[7][8][9][10] The two distinct carbonyl absorptions for the acid and the amide functionalities are also critical for structural confirmation.

-

Mass Spectrometry: Under electron ionization (EI), the molecular ion peak is expected. A characteristic fragmentation pattern would involve the loss of the carboxylic acid group as a radical (loss of 45 amu) or carbon dioxide (loss of 44 amu), followed by further fragmentation of the quinoxaline core.[11][12]

Synthesis of this compound

A robust and reliable synthesis of the target molecule can be achieved through a two-step process starting from commercially available N-methyl-o-phenylenediamine and diethyl oxalate. This is followed by the hydrolysis of the resulting ethyl ester.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis and Purification

Step 1: Synthesis of Ethyl 4-methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add N-methyl-o-phenylenediamine (1.0 eq) and diethyl oxalate (1.2 eq) in ethanol.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the ethyl ester.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Suspend the ethyl ester (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Reaction Conditions: Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The carboxylic acid will precipitate.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to afford the pure this compound.

Biological Significance and Applications in Drug Discovery

The quinoxaline core is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets.[1][2] The structural features of this compound, particularly the presence of the carboxylic acid and lactam functionalities, make it an attractive starting point for the synthesis of a diverse library of compounds with potential therapeutic applications.

Derivatives of this core have been investigated for their efficacy as:

-

Anticancer Agents: By modifying the carboxylic acid group to amides or other functional groups, novel compounds with cytotoxic activity against various cancer cell lines have been developed.

-

Anti-inflammatory Agents: The quinoxaline scaffold has been incorporated into molecules designed to inhibit inflammatory pathways.

-

Antimicrobial Agents: Quinoxaline derivatives have shown promise as antibacterial and antifungal agents.

The carboxylic acid handle provides a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a fundamentally important molecule within the broader class of quinoxaline derivatives. Its well-defined molecular structure, accessible synthesis, and potential for chemical derivatization make it a valuable building block in the design and development of new therapeutic agents. A thorough understanding of its structural and chemical properties, as outlined in this guide, is essential for researchers and scientists working in the field of drug discovery.

References

- Heterocyclic Letters. (2014).

- National Institutes of Health. (2022).

- MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

- National Institutes of Health. (2019). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

- LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

- ResearchGate. (2014). (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of.... [Link]

- National Institutes of Health. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. [Link]

- Finetech Industry Limited. (n.d.). This compound. [Link]

- LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

- MDPI. (2018).

- Moroccan Journal of Heterocyclic Chemistry. (2016).

- ResearchGate. (2023).

- MDPI. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

- LibreTexts. (2023).

- National Institutes of Health. (2012).

- Semantic Scholar. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)

- ResearchGate. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)

- Royal Society of Chemistry. (2023). 4. [Link]

- ResearchGate. (2022).

- Open Research@CSIR-NIScPR. (2025).

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. mdpi.com [mdpi.com]

- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. matrixscientific.com [matrixscientific.com]

- 5. This compound | CAS: 18559-42-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. chemscene.com [chemscene.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. eng.uc.edu [eng.uc.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data (NMR, IR, Mass Spec) of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The title compound, this compound (CAS No: 18559-42-7), combines the quinoxaline core with a carboxylic acid and a lactam (cyclic amide) functionality, making it a molecule of significant interest for drug development and chemical synthesis.

Molecular Structure and Key Features

The structure of this compound contains several key features that will give rise to distinct spectroscopic signals:

-

A disubstituted benzene ring (aromatic system).

-

A lactam (amide) carbonyl group (C=O).

-

A carboxylic acid group (-COOH), with its own carbonyl and hydroxyl components.

-

An N-methyl group (-NCH₃).

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Analysis

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic. It is expected to appear as a broad singlet far downfield, typically in the 10.0-13.0 ppm range.[3] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon shaking the sample with a drop of D₂O.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region, approximately 7.0-8.0 ppm . They constitute an ABCD spin system, which can be complex. However, we can predict their general regions. The proton adjacent to the nitrogen (at position 5) will likely be the most downfield due to the inductive effect of the heteroatom. The other three protons will appear as overlapping multiplets.

-

N-Methyl Protons (-NCH₃): The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is expected around 3.4-3.8 ppm , influenced by the adjacent nitrogen and the aromatic system.[4]

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~11.5 | Broad Singlet | 1H | -COOH | Acidic proton, deshielded by C=O and O. |

| 7.8 - 8.0 | Multiplet | 1H | Ar-H | Aromatic proton adjacent to nitrogen. |

| 7.2 - 7.6 | Multiplet | 3H | Ar-H | Remaining aromatic protons. |

| ~3.6 | Singlet | 3H | -NCH₃ | Methyl group attached to electron-withdrawing nitrogen. |

¹³C NMR Spectroscopy: Predicted Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

-

Carbonyl Carbons (-C=O): Two distinct carbonyl signals are expected in the most downfield region of the spectrum. The carboxylic acid carbonyl typically appears around 165-175 ppm .[3] The lactam (amide) carbonyl is also significantly deshielded and is expected in a similar region, likely around 155-165 ppm .[5]

-

Aromatic & Heterocyclic Carbons: The eight carbons of the quinoxaline ring system will produce signals in the 115-145 ppm range. The carbons directly attached to nitrogen (C2 and C8a) will be shifted further downfield.

-

N-Methyl Carbon (-NCH₃): The aliphatic methyl carbon will appear in the upfield region of the spectrum, typically around 30-35 ppm .

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~170 | -C OOH | Carboxylic acid carbonyl carbon. |

| ~160 | Lactam C =O | Amide carbonyl carbon. |

| 115 - 145 | Ar-C, Heterocyclic-C | 8 carbons of the bicyclic core. |

| ~32 | -NC H₃ | Aliphatic carbon attached to nitrogen. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

-

O-H Stretch (Carboxylic Acid): This is one of the most characteristic signals in the IR spectrum. It will appear as a very broad and strong absorption band spanning from 2500 to 3300 cm⁻¹ .[3] The breadth is due to extensive hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as a series of sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹ ). Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

-

C=O Stretches (Carbonyls): This region is highly diagnostic. Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch will appear as a strong, sharp band around 1710-1730 cm⁻¹ . The lactam C=O stretch is also strong and typically appears at a lower frequency, around 1670-1690 cm⁻¹ .[2] The conjugation within the ring system influences these positions.

-

C=C & C=N Stretches: Aromatic C=C and heterocyclic C=N stretching vibrations will appear as multiple bands of variable intensity in the fingerprint region, typically between 1450 and 1620 cm⁻¹ .

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 2500 - 3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| 3050 - 3150 | Medium, Sharp | C-H Stretch | Aromatic |

| 2850 - 2960 | Medium, Sharp | C-H Stretch | Aliphatic (-CH₃) |

| ~1720 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1680 | Strong, Sharp | C=O Stretch | Lactam (Amide) |

| 1450 - 1620 | Medium to Strong | C=C / C=N Stretch | Aromatic/Heterocyclic Ring |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For a molecule like this, Electrospray Ionization (ESI) is a common technique.

-

Molecular Ion Peak: The molecular formula is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol .[6]

-

In positive ion mode (ESI+), the base peak would likely be the protonated molecule [M+H]⁺ at m/z = 205.19 .

-

In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z = 203.17 would be prominent.

-

-

Key Fragmentation Pathways: Tandem MS (MS/MS) would reveal characteristic fragments. A primary and highly favorable fragmentation pathway is the loss of carbon dioxide (CO₂) from the carboxylic acid group, which has a mass of 44 Da.

-

[M+H - CO₂]⁺ at m/z = 161

-

[M-H - CO₂]⁻ at m/z = 159 Another common loss is water (H₂O, 18 Da) or the entire carboxyl group (COOH, 45 Da).

-

Caption: Predicted key fragmentation pathways in positive ion ESI-MS.

Part 4: Experimental Protocols

The following are standardized, field-proven methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of the solid compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrumentation: Place the NMR tube in the spectrometer magnet (e.g., Bruker 400 MHz or equivalent).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay (D1) of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more), and a longer relaxation delay may be needed for quantitative accuracy, though it is not typically required for identification.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy Protocol (ATR)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

LC-MS Protocol (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

-

Chromatography (Optional but Recommended): Inject the sample onto a Liquid Chromatography (LC) system equipped with a C18 column to ensure purity before mass analysis. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Mass Spectrometer Settings (ESI):

-

Set the ion source to either positive or negative mode.

-

Optimize key parameters: capillary voltage (~3-4 kV), nebulizer gas pressure, drying gas flow rate, and temperature.

-

Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da).

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) in the resulting mass spectrum to confirm the molecular weight.

Conclusion

The structural confirmation of this compound relies on the cohesive interpretation of multiple spectroscopic techniques. The predicted data—a downfield broad singlet in ¹H NMR, two distinct carbonyl signals in ¹³C NMR and IR, a very broad O-H stretch in the IR, and a molecular ion at m/z 205 in ESI-MS—provide a unique and verifiable spectroscopic fingerprint. This guide serves as an authoritative reference for researchers to validate their synthetic products and to ensure the identity and purity of this important chemical entity.

References

- El-Sayed, N. N. E., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. National Institutes of Health.

- MDPI. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

- MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.

- Langner, J., & Linscheid, M. (1976). Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds. PubMed.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Beilstein Journals. (2018). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates.

- CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR.

- National Center for Biotechnology Information. (n.d.). Quinoxaline-2-carboxylic acid. PubChem.

- Semantic Scholar. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. chemscene.com [chemscene.com]

The Multifaceted Biological Activities of Quinoxaline Derivatives: A Technical Guide for Drug Discovery

Preamble: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoxaline core, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a "privileged structure" in the landscape of medicinal chemistry. Its deceptively simple architecture belies a remarkable capacity for diverse biological activities, capturing the sustained interest of researchers and drug development professionals. This guide provides an in-depth technical exploration of the multifaceted biological activities of quinoxaline derivatives, offering field-proven insights into their mechanisms of action, experimental evaluation, and synthetic strategies. We will delve into the causality behind experimental choices and present self-validating protocols, aiming to equip researchers with the knowledge to rationally design and evaluate the next generation of quinoxaline-based therapeutics.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, exhibiting a range of activities that target the fundamental hallmarks of cancer. [No source] Their mechanisms of action are diverse, encompassing the induction of programmed cell death (apoptosis), inhibition of key signaling pathways that drive cell proliferation and survival, and interference with DNA replication machinery.[1][2]

Induction of Apoptosis: Orchestrating Cellular Demise

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the induction of apoptosis. This programmed cell death is a critical tumor-suppressor mechanism, and its activation is a key strategy in cancer therapy.[3][4] Quinoxaline compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key indicator of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program. Several studies have demonstrated that treatment with quinoxaline derivatives leads to the upregulation of executioner caspases, such as caspase-3 and caspase-8.[5][6] Concurrently, these compounds can modulate the expression of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. Specifically, they have been observed to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein BAX, thereby shifting the cellular balance towards apoptosis.[4][7]

Signaling Pathway: Intrinsic Apoptosis Induction by Quinoxaline Derivatives

Caption: Intrinsic apoptosis pathway induced by quinoxaline derivatives.

Inhibition of Receptor Tyrosine Kinases (RTKs): Halting Proliferation Signals

Many cancers are driven by the aberrant activation of receptor tyrosine kinases (RTKs), which initiate signaling cascades that promote cell growth, proliferation, and survival. Quinoxaline derivatives have emerged as potent inhibitors of several key RTKs, including the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9][10]

1.2.1. EGFR Inhibition: The EGFR signaling pathway is frequently overactive in various cancers, making it a prime therapeutic target.[11] Quinoxaline-based compounds have been designed to competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[12][13] This blockade of EGFR signaling leads to cell cycle arrest and inhibition of tumor growth.[14][15]

Signaling Pathway: EGFR Inhibition by Quinoxaline Derivatives

Caption: Mechanism of EGFR signaling inhibition by quinoxaline derivatives.

1.2.2. VEGFR Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR signaling pathway.[16] Quinoxaline derivatives have been developed as potent inhibitors of VEGFR-2, the main receptor responsible for mediating the angiogenic effects of VEGF.[17][18] By blocking VEGFR-2 activation, these compounds can inhibit tumor-associated angiogenesis, effectively starving the tumor of essential nutrients and oxygen.

Topoisomerase II Inhibition: Disrupting DNA Replication

Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately, cell death. Certain quinoxaline derivatives have been identified as potent topoisomerase II inhibitors, acting as dual DNA intercalators and enzyme poisons.[5][6][19][20][21][22] These compounds can intercalate into the DNA double helix and stabilize the transient DNA-topoisomerase II cleavage complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[19]

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer agents.

Experimental Workflow: MTT Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoxaline derivative in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

III. Antiviral Activity: A Promising Frontier

The emergence of viral diseases has underscored the urgent need for new antiviral therapies. Quinoxaline derivatives have shown promise as antiviral agents against a range of viruses. [23][24][25][26]

Mechanism of Action

The antiviral mechanisms of quinoxaline derivatives are varied and often virus-specific. Some compounds have been shown to inhibit viral entry into host cells, while others interfere with viral replication by targeting key viral enzymes. For example, certain quinoxaline derivatives have been reported to inhibit the influenza A virus non-structural protein 1 (NS1A), which is crucial for viral replication and evasion of the host immune response. [25]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the in vitro antiviral activity of a compound. It measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Step-by-Step Methodology:

-

Cell Seeding: Plate a monolayer of susceptible host cells in 6-well or 12-well plates and incubate until confluent.

-

Virus Dilution: Prepare serial dilutions of the virus stock to determine the optimal concentration that produces a countable number of plaques.

-

Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of the quinoxaline derivative for a specified period. Then, infect the cells with the diluted virus.

-

Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

IV. Synthesis of Biologically Active Quinoxaline Derivatives

The versatility of the quinoxaline scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities. The most common and classical method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. [27][28]

General Synthetic Scheme

Reaction: Synthesis of Quinoxaline Derivatives

Caption: General reaction for the synthesis of quinoxaline derivatives.

Example Synthetic Protocols

4.2.1. Synthesis of Antimicrobial Quinoxaline Derivatives: A common route involves the reaction of o-phenylenediamine with ethyl pyruvate to yield 2-hydroxy-3-methylquinoxaline, which can be further modified. For instance, treatment with phosphorus oxychloride (POCl3) yields 2-chloro-3-methylquinoxaline, a versatile intermediate for introducing various functionalities through nucleophilic substitution. [3][29] 4.2.2. Synthesis of Anticancer Quinoxaline Derivatives: The synthesis of anticancer quinoxalines often involves multi-step procedures to introduce specific pharmacophores. For example, starting with the condensation of hexane-3,4-dione and methyl 3,4-diaminobenzoate, a series of derivatives can be prepared by subsequent modifications to target specific enzymes like EGFR. [14]The synthesis of quinoxalinone derivatives, which have shown potent antimicrobial activity, can be achieved by condensing 4-benzoyl-1,2-phenylenediamine with sodium pyruvate. [2]

V. Conclusion and Future Perspectives

The quinoxaline scaffold has proven to be a remarkably fruitful source of biologically active compounds with therapeutic potential across a spectrum of diseases, most notably cancer, and infectious diseases. The in-depth understanding of their mechanisms of action, facilitated by robust experimental protocols, is paving the way for the rational design of more potent and selective quinoxaline derivatives. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel molecular targets, and leveraging advanced synthetic methodologies to expand the chemical space of this versatile heterocyclic system. The continued exploration of quinoxaline chemistry holds immense promise for the discovery and development of novel therapeutics to address unmet medical needs.

References

- Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. PubMed. [Link]

- Exploring Quinoxalinone Derivatives as Promising Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors for Cancer Therapy. Chiang Mai Journal of Science. [Link]

- Novel Quinoxaline-based VEGFR-2 Inhibitors to Halt Angiogenesis.

- New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Publishing. [Link]

- Some clinically used VEGFR-2 inhibitors as well as quinoxaline...

- Discovery of new VEGFR-2 inhibitors based on bis(t[3][8][10]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Taylor & Francis Online. [Link]

- General synthesis procedure of novel antiproliferative quinoxaline derivatives.

- New quinoxaline-2(1H)

- Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells. PubMed. [Link]

- Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. PubMed. [Link]

- Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells.

- Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S)

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC - PubMed Central. [Link]

- Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. [Link]

- A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Taylor & Francis Online. [Link]

- A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. PubMed. [Link]

- Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. PubMed Central. [Link]

- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central. [Link]

- Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives.

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

- Heterocyclic substituted quinoxaline derivatives as topoisomerase II inhibitors.

- Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Bentham Science. [Link]

- Design, synthesis, molecular modeling and anti-proliferative evaluation of novel quinoxaline derivatives as potential DNA intercalators and topoisomerase II inhibitors.

- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]

- Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors.

- Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Deriv

- Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. PubMed. [Link]

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm

- Synthesis and Biological Evaluation of Quinoxaline-Based Compounds as Potential Antiviral Agents against Emerging Viruses. International Journal of Biochemistry Research & Review. [Link]

- Synthetic pathways toward quinoxaline derivatives.

- Intro to DOT language.

- Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. PubMed. [Link]

- color. Graphviz. [Link]

- Color Names. Graphviz. [Link]

- DOT language — Beginner. (Graph description language). Medium. [Link]

- Tips for Pathway Schematic design?

- DOT Language. Graphviz. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]

- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 9. researchgate.net [researchgate.net]

- 10. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benthamscience.com [benthamscience.com]

- 22. researchgate.net [researchgate.net]

- 23. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. journalijbcrr.com [journalijbcrr.com]

- 27. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 28. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 29. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Cornerstone of Bioactive Heterocycles: A Technical Guide to the Discovery and History of Quinoxaline-2-carboxylic Acids

Introduction: The Quinoxaline-2-Carboxylic Acid Core—A Privileged Scaffold in Medicinal Chemistry

In the vast landscape of heterocyclic chemistry, the quinoxaline ring system stands as a cornerstone, a versatile and biologically significant scaffold that has captured the attention of chemists and pharmacologists for over a century. A fusion of a benzene and a pyrazine ring, the quinoxaline core is not merely a synthetic curiosity but a recurring motif in a plethora of biologically active molecules, from natural product antibiotics to modern targeted cancer therapies.[1][2]

This technical guide delves into the heart of this remarkable class of compounds, focusing specifically on the discovery and rich synthetic history of quinoxaline-2-carboxylic acid . This particular derivative is of profound importance, serving as a critical building block for complex natural products and a powerful pharmacophore in its own right.[3][4] For researchers, scientists, and drug development professionals, understanding the genesis and evolution of its synthesis provides a crucial foundation for innovation. We will explore the pioneering discoveries, the causal drivers behind methodological shifts, and the intricate experimental details that have enabled the journey of this molecule from a laboratory novelty to a key player in drug discovery.

Chapter 1: The Genesis of a Scaffold—Discovery and Early Synthetic Endeavors

The story of quinoxaline-2-carboxylic acid begins with the broader discovery of the quinoxaline ring system itself. In the late 19th century, a period of fervent exploration in aromatic chemistry, German chemist O. Hinsberg laid the foundational groundwork. In 1884, Hinsberg reported that the condensation of an aromatic 1,2-diamine, specifically o-phenylenediamine, with a 1,2-dicarbonyl compound, such as glyoxal, yielded a new heterocyclic system he named "chinoxalin" (quinoxaline).[5] This reaction, now famously known as the Hinsberg quinoxaline synthesis , was a landmark discovery, providing a straightforward and versatile entry into this new class of compounds.

While Hinsberg's initial work focused on simpler dicarbonyls, the logical extension of his methodology to α-keto acids, such as pyruvic acid, is the cornerstone of the first syntheses of quinoxaline-2-carboxylic acid. The reaction between o-phenylenediamine and pyruvic acid leads to the formation of 3-methylquinoxalin-2(1H)-one, but variations of this condensation with other α-keto acids and subsequent modifications paved the way for the direct synthesis of the quinoxaline-2-carboxylic acid scaffold.[6][7] These early methods, though groundbreaking, often required harsh conditions and resulted in modest yields, setting the stage for over a century of synthetic refinement.

The Natural Product Connection: A Paradigm Shift

For decades, quinoxaline chemistry was primarily the domain of synthetic exploration. However, a significant paradigm shift occurred with the discovery of quinoxaline-containing natural products. Researchers found that quinoxaline-2-carboxylic acid is not just a synthetic target but a natural metabolite produced by bacteria of the genus Streptomyces.[8] This discovery was pivotal, as it revealed that nature had already harnessed this scaffold for its own biological purposes.

Specifically, quinoxaline-2-carboxylic acid was identified as the biosynthetic precursor to a class of potent cyclic depsipeptide antibiotics, most notably echinomycin and the triostins .[4][9] These molecules, produced by various Streptomyces strains, exhibit significant antibacterial and antitumor activities by bis-intercalating their two quinoxaline rings into DNA.[4] The realization that a relatively simple synthetic heterocycle was a key building block for such complex and potent natural products ignited a new wave of interest in its synthesis and biological evaluation, firmly establishing its importance in the field of medicinal chemistry.[4][9]

Chapter 2: The Evolution of Synthesis: From Classical Reactions to Modern Methodologies

The demand for quinoxaline-2-carboxylic acid, driven by its utility as a pharmacophore and synthetic intermediate, has led to the development of several distinct synthetic strategies. The evolution of these methods reflects the broader trends in organic synthesis: a move towards greater efficiency, milder conditions, improved yields, and enhanced safety and environmental compatibility.

Methodology 1: The Classic Hinsberg Condensation and its Variants

The direct condensation of o-phenylenediamine with an α-keto acid or its ester is the most traditional approach. The reaction with pyruvic acid, for instance, is a classic example that illustrates the core transformation.[6] The causality behind this choice of reactants is clear: the 1,2-diamine provides the benzene ring and the two nitrogen atoms, while the α-keto acid provides the carbon backbone for the pyrazine ring, conveniently installing the desired carboxylic acid functionality (or a precursor) at the 2-position.

Caption: The Hinsberg reaction pathway for quinoxaline-2-carboxylic acid synthesis.

Experimental Protocol: Synthesis of Quinoxalin-2(1H)-one Derivatives from o-Phenylenediamine and α-Ketoesters [7]

-

Reaction Setup: In a round-bottom flask, dissolve N-protected o-phenylenediamine (0.6 mmol) and an α-ketoester (e.g., ethyl pyruvate) (0.6 mmol) in acetonitrile (2.0 mL).

-

Catalyst Addition: Add trifluoroacetic acid (0.6 mmol) to the mixture.

-

Reaction Execution: Stir the mixture in an open flask at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired quinoxalin-2(1H)-one derivative. Subsequent hydrolysis of the ester group would yield the carboxylic acid.

Methodology 2: Oxidation of 2-Methylquinoxaline

An alternative and highly effective strategy involves the synthesis of a readily accessible precursor, 2-methylquinoxaline, followed by oxidation of the methyl group to a carboxylic acid. This approach decouples the ring formation from the installation of the carboxylic acid. The synthesis of 2-methylquinoxaline is itself a straightforward Hinsberg reaction between o-phenylenediamine and pyruvic aldehyde (methylglyoxal).[6]

The choice of oxidant is critical and has evolved over time. Early methods utilized strong, often toxic, oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).[6]

Caption: Two-step synthesis of quinoxaline-2-carboxylic acid via oxidation of 2-methylquinoxaline.

Experimental Protocol: Oxidation of 2-Methylquinoxaline with Potassium Permanganate

Disclaimer: This reaction involves a strong oxidant and should be performed with appropriate safety precautions.

-

Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 2-methylquinoxaline (1 part by weight) in water.

-

Reagent Addition: While stirring vigorously, add a solution of potassium permanganate (approximately 4 parts by weight) in water portion-wise to control the exothermic reaction.

-

Reaction Execution: After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide has formed.

-

Work-up: Cool the reaction mixture and filter to remove the manganese dioxide.

-

Isolation: Acidify the filtrate with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to a low pH. The quinoxaline-2-carboxylic acid will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

More recently, biocatalytic methods have emerged as a greener and safer alternative. The use of microorganisms like Pseudomonas putida to oxidize 2-methylquinoxaline provides a "one-pot" solution that avoids hazardous reagents and can achieve high yields.[3]

Methodology 3: Synthesis from Carbohydrates

An ingenious and cost-effective approach utilizes readily available monosaccharides, such as D-glucose or D-fructose, as the starting material for the pyrazine ring.[3] The condensation of a sugar with o-phenylenediamine forms a 2-(polyhydroxyalkyl)quinoxaline intermediate. The polyhydroxy side chain is then cleaved oxidatively to yield the desired carboxylic acid. This method is particularly attractive due to the low cost and sustainability of the carbohydrate feedstock.

Experimental Protocol: Synthesis via Carbohydrate Condensation and Oxidation [3]

Step A: Condensation of o-Phenylenediamine with D-Fructose

-

Reaction Setup: Dissolve D-fructose (1.1 equivalents) and o-phenylenediamine (1.0 equivalent) in a 50% aqueous acetic acid solution.

-

Reaction Execution: Heat the mixture at 80 °C and monitor for the formation of 2-(D-arabino-1,2,3,4-tetrahydroxybutyl)quinoxaline.

-

Isolation: Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

Step B: Oxidation to Quinoxaline-2-carboxylic Acid

-

Reaction Setup: Suspend the 2-(polyhydroxyalkyl)quinoxaline intermediate from Step A in water.

-

Reagent Addition: Add 30% hydrogen peroxide and a base (e.g., sodium hydroxide) to the suspension.

-

Reaction Execution: Stir the mixture at room temperature until the starting material is consumed.

-

Isolation: Acidify the reaction mixture with a mineral acid to precipitate the quinoxaline-2-carboxylic acid.

-

Purification: Collect the product by filtration and recrystallize as needed.

Chapter 3: Comparative Analysis and Field Insights

The choice of a synthetic route is a critical decision in any research or development campaign, governed by factors such as scale, cost, safety, and available equipment. Each of the described methodologies for synthesizing quinoxaline-2-carboxylic acid offers a unique set of advantages and disadvantages.

| Synthetic Route | Key Reactants | Typical Conditions | Yield (%) | Advantages | Disadvantages |

| Hinsberg Condensation | o-Phenylenediamine, α-Keto Acid/Ester | Acid or base catalysis, often requires heating | Variable | Direct, convergent | Can require harsh conditions, availability of substituted starting materials may be limited |

| Chemical Oxidation | 2-Methylquinoxaline, KMnO₄ or SeO₂ | Reflux, strong oxidant | ~60-70% | High conversion, reliable for moderate scale | Use of toxic and hazardous reagents, significant waste generation |

| Biocatalytic Oxidation | 2-Methylquinoxaline, Microorganism | Fermentation, mild aqueous conditions | >85% | Environmentally benign ("green"), high yield, safe | Requires specialized fermentation equipment, lower product concentration |

| Carbohydrate Synthesis | o-Phenylenediamine, Monosaccharide, H₂O₂ | Two steps: condensation and oxidation | ~60-70% | Utilizes inexpensive, renewable starting materials | Multi-step process, can have purification challenges |

Expert Insight: For large-scale industrial production where safety and environmental impact are paramount, the traditional chemical oxidation route using permanganate is increasingly disfavored. The biocatalytic oxidation of 2-methylquinoxaline, despite its initial setup costs for fermentation, represents a superior long-term strategy due to its high efficiency, safety profile, and minimal waste.[3] For laboratory-scale synthesis and the rapid generation of diverse analogues, the classic Hinsberg condensation remains a valuable and direct tool, provided the necessary α-dicarbonyl precursors are accessible.

Chapter 4: The Legacy and Future—Biological Significance and Modern Applications

The history of quinoxaline-2-carboxylic acid is inextricably linked to its profound biological activity. Its role as a precursor to the DNA-bis-intercalating antibiotics echinomycin and triostin marked its entry into the realm of anticancer and antibacterial research.[4] Echinomycin, in particular, was advanced to clinical trials by the National Cancer Institute due to its potent antitumor activity.[10]

Modern research continues to leverage the quinoxaline-2-carboxylic acid scaffold. Its derivatives are investigated for a wide spectrum of therapeutic applications, including:

-

Antitubercular Agents: Derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have shown potent activity against Mycobacterium tuberculosis.[11]

-

Anticancer Agents: The scaffold is a key component in the design of inhibitors for various cellular targets, including hypoxia-inducible factor-1 (HIF-1), a critical protein in tumor survival.[4]

-